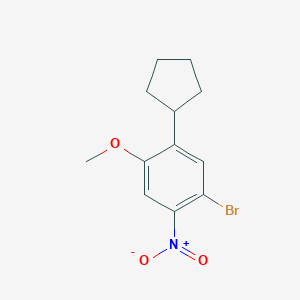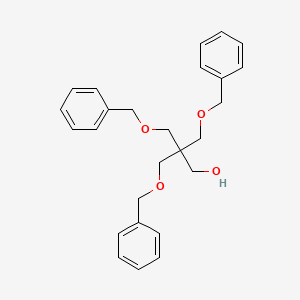
Tetrabenzylpentaerythritol
Übersicht
Beschreibung
Tetrabenzylpentaerythritol is an organic compound with the molecular formula C24H28O4. It is a derivative of propanol and is characterized by the presence of benzyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzylpentaerythritol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
Tetrabenzylpentaerythritol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibenzyloxy-2-propanol: Similar in structure but lacks the additional benzyloxymethyl groups.
3-Benzyloxy-propan-1-ol: A simpler compound with only one benzyloxy group.
1,3-Bis(benzyloxy)-2-propanol: Another related compound with two benzyloxy groups.
Uniqueness
Tetrabenzylpentaerythritol is unique due to its multiple benzyloxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the preparation of complex molecules and in various research applications .
Eigenschaften
Molekularformel |
C26H30O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol |
InChI |
InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2 |
InChI-Schlüssel |
SFJRWKLVKSBULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

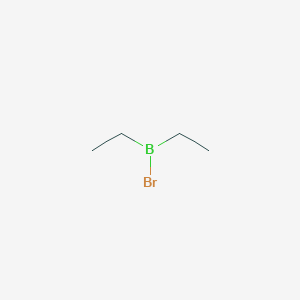
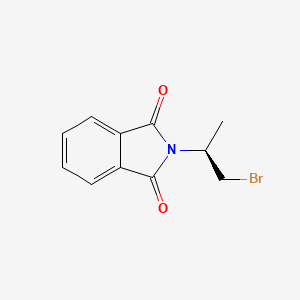

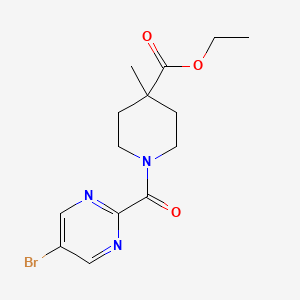
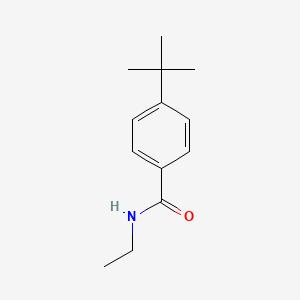



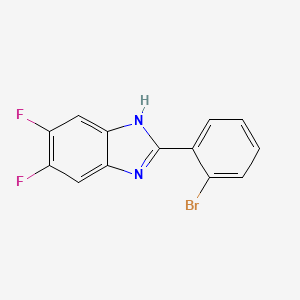
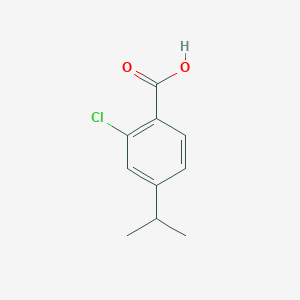

![3,4-dihydro-2H-thieno[3,2-b]indole](/img/structure/B8390819.png)
